molecular formula C23H21ClN2O3S B2397043 3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-72-7

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2397043
CAS No.: 1206993-72-7
M. Wt: 440.94
InChI Key: BSRQSEIMBKYAHF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, substituted with a 4-chlorobenzyl group and a 3,4-diethoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and 3,4-diethoxyphenyl substituents. Key steps may include:

    Cyclization: Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution: Introduction of the 4-chlorobenzyl group via nucleophilic substitution reactions.

    Etherification: Attachment of the 3,4-diethoxyphenyl group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced or replaced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-amines: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

    Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar core structure but with different substitution patterns.

Uniqueness

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRQSEIMBKYAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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